4-Bromo-2-methyl-1h-indene 4-Bromo-2-methyl-1h-indene
Brand Name: Vulcanchem
CAS No.: 328085-65-0
VCID: VC21053708
InChI: InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-4,6H,5H2,1H3
SMILES: CC1=CC2=C(C1)C=CC=C2Br
Molecular Formula: C10H9Br
Molecular Weight: 209.08 g/mol

4-Bromo-2-methyl-1h-indene

CAS No.: 328085-65-0

Cat. No.: VC21053708

Molecular Formula: C10H9Br

Molecular Weight: 209.08 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-methyl-1h-indene - 328085-65-0

Specification

CAS No. 328085-65-0
Molecular Formula C10H9Br
Molecular Weight 209.08 g/mol
IUPAC Name 4-bromo-2-methyl-1H-indene
Standard InChI InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-4,6H,5H2,1H3
Standard InChI Key RLKASFXMXUOUFQ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C1)C=CC=C2Br
Canonical SMILES CC1=CC2=C(C1)C=CC=C2Br

Introduction

4-Bromo-2-methyl-1H-indene is a chemical compound with the CAS number 328085-65-0. It is a derivative of indene, featuring a bromine atom at the 4th position and a methyl group at the 2nd position of the indene ring. This compound is of interest in organic chemistry due to its potential applications in synthesis and its unique chemical properties.

Synthesis and Uses

4-Bromo-2-methyl-1H-indene can be synthesized through various methods involving the bromination of 2-methylindene. It serves as a valuable intermediate in organic synthesis, particularly for compounds that require a brominated indene structure.

Applications

  • Pharmaceuticals: While direct applications in pharmaceuticals are not well-documented, compounds derived from indene derivatives are explored for their potential biological activities.

  • Organic Synthesis: It is used as a precursor for synthesizing more complex molecules due to its reactive bromine atom.

Appearance and Handling

  • Appearance: It appears as white to yellow crystals .

  • Handling: Due to its chemical reactivity, handling requires appropriate safety measures, including gloves and protective eyewear.

Future Directions

Further studies could explore its reactivity and potential biological activities, especially in the context of developing new pharmaceutical compounds. The compound's lipophilicity, indicated by its LogP value, suggests it may interact with biological membranes, which could be relevant for drug design.

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